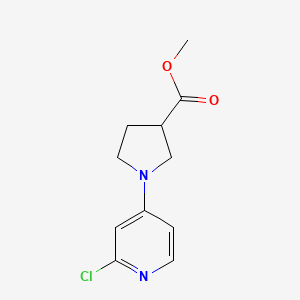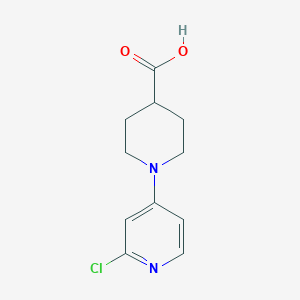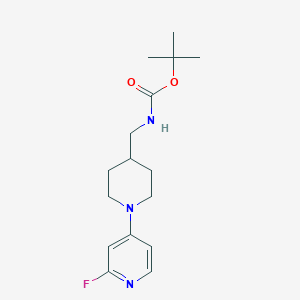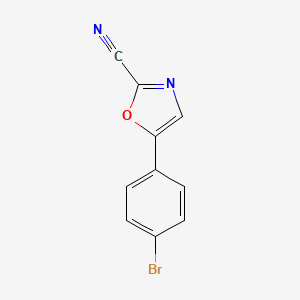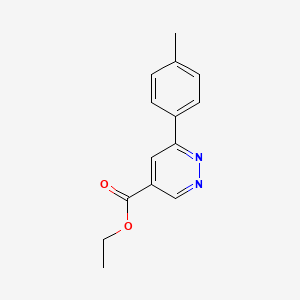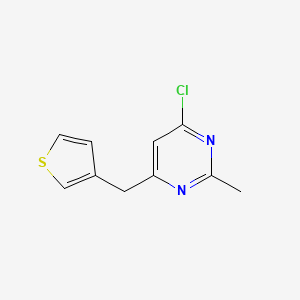
4-Cloro-2-metil-6-(tiofen-3-ilmetil)pirimidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” is C9H7ClN2S. The molecular weight is 210.68 g/mol.
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” are complex and involve multiple steps . The reactions proceed through various pathways, including oxidative dehydrogenation, annulation, and oxidative aromatization .
Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados sustituidos, incluyendo "4-Cloro-2-metil-6-(tiofen-3-ilmetil)pirimidina", son una clase muy importante de compuestos heterocíclicos que muestran aplicaciones interesantes en el campo de la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal .
Propiedades Antiinflamatorias
Las pirimidinas, incluyendo "this compound", muestran una gama de efectos farmacológicos que incluyen antiinflamatorios . Sus efectos antiinflamatorios se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Propiedades Antimicrobianas
Los derivados del tiofeno muestran propiedades antimicrobianas . Esto hace que "this compound" sea un candidato potencial para el desarrollo de fármacos antimicrobianos.
Propiedades Antifúngicas
“this compound” se puede utilizar en la síntesis de agentes antifúngicos . Esto se debe a las propiedades antifúngicas de los derivados de pirimidina .
Actividad Antitumoral
Se ha encontrado que las pirimidinas, incluyendo "this compound", exhiben actividad antitumoral . Esto las convierte en candidatas potenciales para la investigación del tratamiento del cáncer.
Aplicaciones de la Ciencia de Materiales
Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz en la ciencia de los materiales . Esto sugiere que "this compound" podría utilizarse potencialmente en el desarrollo de nuevos materiales para dispositivos electrónicos.
Inhibidores de la Corrosión
Los derivados del tiofeno se utilizan como inhibidores de la corrosión de metales . Esto sugiere que "this compound" podría utilizarse potencialmente en el desarrollo de nuevos inhibidores de la corrosión.
Propiedades Antioxidantes
Las pirimidinas, incluyendo "this compound", muestran propiedades antioxidantes . Esto las convierte en candidatas potenciales para el desarrollo de nuevos fármacos antioxidantes.
Safety and Hazards
Mecanismo De Acción
In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation.
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of CDK2, which is achieved through direct binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence cellular processes and contribute to the overall biological activity of the compound.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is crucial for its activity. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. In the nucleus, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can influence gene expression, while in the mitochondria, it can affect cellular energy production .
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFVHHLFGHQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


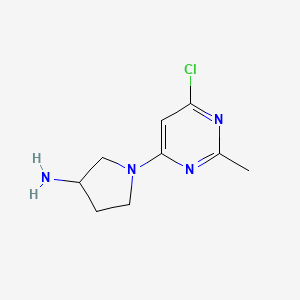
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
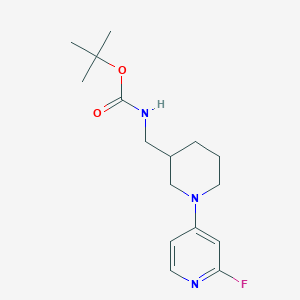
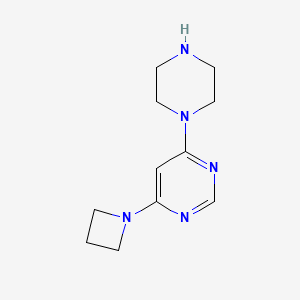
![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)
